molecular formula C8H8N2O2 B1613677 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 1000342-85-7

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No.: B1613677
CAS No.: 1000342-85-7
M. Wt: 164.16 g/mol
InChI Key: IKSGJTZFSSJDNP-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is an organic compound belonging to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methoxy group attached to the pyrrole ring. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . The compound exhibits potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to its potent FGFR inhibitory activity.

Action Environment

It is known that the fgfr family is found across various tissue types and expressed to different extents under varying conditions . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . The interaction between this compound and FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Cellular Effects

This compound has been shown to influence various cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, this compound significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are mediated through its interaction with FGFRs and subsequent inhibition of downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with FGFRs. The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, thereby preventing the activation of downstream signaling pathways . Additionally, this compound may influence gene expression by modulating the activity of transcription factors regulated by FGFR signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the inhibitory effects on cell proliferation and migration are sustained over several days, indicating the compound’s potential for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic potential of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in tumor tissues, where it exerts its inhibitory effects on FGFR signaling . Additionally, this compound may be localized to specific cellular compartments, such as the cytoplasm and nucleus, depending on the presence of targeting signals and post-translational modifications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs and inhibits their signaling . It may also be transported to the nucleus, where it can influence gene expression by modulating the activity of transcription factors . The presence of specific targeting signals and post-translational modifications may direct this compound to different subcellular compartments, thereby affecting its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the construction of the pyridine ring. The methoxy group is introduced through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can be compared with other pyrrolopyridine derivatives:

    1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution patterns.

    1H-pyrrolo[3,2-b]pyridine: Another isomer with distinct chemical properties.

    1H-pyrrolo[2,3-c]pyridine: Differently substituted pyrrolopyridine with unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-5-4-7(11)10-6(5)2-3-9-8/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSGJTZFSSJDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646636
Record name 4-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-85-7
Record name 4-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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